Tumor-Initiating Activity: 4,10-DMP vs. 1,4-DMP and Five Inactive DMP Isomers in Mouse Skin
In the only published systematic head-to-head comparison of DMP isomer tumorigenicity, seven dimethylphenanthrene congeners were assayed on mouse skin under identical initiation-promotion protocols. 1,4-DMP and 4,10-DMP were the only active compounds; five other isomers (1,9-, 2,7-, 3,6-, 4,5-, and 4,9-DMP) were completely inactive as tumor initiators [1]. At a 300 µg initiating dose, 4,10-DMP induced a 35% tumor incidence versus 80% for 1,4-DMP; at 1.0 mg, 4,10-DMP reached 55% versus 100% for 1,4-DMP. This positions 4,10-DMP as a moderate-potency tumor initiator—substantially less potent than 1,4-DMP (~2.3-fold lower incidence at 300 µg) but uniquely active among the broader DMP class beyond the 1,4-isomer [1].
| Evidence Dimension | Tumor incidence in mouse skin initiation-promotion assay |
|---|---|
| Target Compound Data | 35% tumor incidence (300 µg dose); 55% tumor incidence (1.0 mg dose) |
| Comparator Or Baseline | 1,4-DMP: 80% (300 µg) and 100% (1.0 mg); 1,9-DMP, 2,7-DMP, 3,6-DMP, 4,5-DMP, 4,9-DMP: 0% at all doses tested |
| Quantified Difference | 4,10-DMP: 2.3-fold lower than 1,4-DMP at 300 µg (35% vs. 80%); all five other DMP isomers: 0% vs. 35% (absolute difference) |
| Conditions | CD-1 mouse skin; initiation with 300 µg or 1.0 mg compound; promotion with tetradecanoylphorbol acetate (TPA); observation over 20 weeks. |
Why This Matters
Researchers procuring a DMP isomer for carcinogenicity studies require a compound with documented, quantifiable biological activity: 4,10-DMP is one of only two congeners with positive tumor-initiating data, providing an essential moderate-activity reference point distinct from the high-potency 1,4-DMP.
- [1] LaVoie EJ, Bedenko V, Tulley-Freiler L, Hoffmann D. Tumor-initiating activity and metabolism of polymethylated phenanthrenes. Cancer Res. 1982 Oct;42(10):4045-9. PMID: 7105001. View Source
